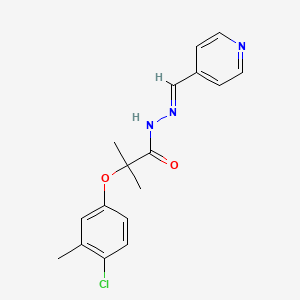
2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide, commonly known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a critical role in a variety of cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. CHIR-99021 has been widely used in scientific research to investigate the role of GSK-3 in various biological processes.
Mechanism of Action
CHIR-99021 is a selective inhibitor of 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide, which is involved in the regulation of various cellular processes. 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide has two isoforms, 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazideα and 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazideβ, which are highly conserved and share similar functions. 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide is involved in the regulation of glycogen metabolism, cell cycle regulation, and apoptosis. By inhibiting 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide, CHIR-99021 can modulate these cellular processes and affect various biological functions.
Biochemical and Physiological Effects:
CHIR-99021 has been shown to have a wide range of biochemical and physiological effects. In stem cell research, CHIR-99021 has been shown to maintain the pluripotency of embryonic stem cells and induced pluripotent stem cells by inhibiting 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide. In cancer research, CHIR-99021 has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In neurobiology, CHIR-99021 has been shown to promote the differentiation of neural stem cells into neurons and enhance the survival of dopaminergic neurons in Parkinson's disease models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CHIR-99021 in scientific research is its selectivity for 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide. CHIR-99021 has been shown to be a potent and selective inhibitor of 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide, which allows researchers to investigate the specific role of 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide in various biological processes. However, one of the limitations of using CHIR-99021 is its potential off-target effects. While CHIR-99021 is highly selective for 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide, it may also affect other cellular processes, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving CHIR-99021. One area of research is the development of more selective 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide inhibitors. While CHIR-99021 is highly selective for 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide, it may also affect other cellular processes, which can complicate the interpretation of experimental results. Developing more selective 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide inhibitors could help researchers investigate the specific role of 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide in various biological processes. Another area of research is the investigation of the role of 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide in various diseases. 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide has been implicated in the pathogenesis of various diseases, including Alzheimer's disease, bipolar disorder, and diabetes. Investigating the role of 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide in these diseases could lead to the development of new treatments.
Synthesis Methods
The synthesis of CHIR-99021 involves several steps, including the condensation of 4-chloro-3-methylphenol with pyridine-4-carbaldehyde to form the corresponding imine intermediate. This intermediate is then reacted with 2-methyl-2-(pyridin-4-yl)propanehydrazide to yield CHIR-99021. The synthesis of CHIR-99021 has been described in several publications, and the compound is commercially available from various suppliers.
Scientific Research Applications
CHIR-99021 has been used in a wide range of scientific research applications, including stem cell research, cancer research, and neurobiology. In stem cell research, CHIR-99021 has been used to maintain the pluripotency of embryonic stem cells and induced pluripotent stem cells. In cancer research, CHIR-99021 has been shown to inhibit the growth of various cancer cell lines and sensitize cancer cells to chemotherapy. In neurobiology, CHIR-99021 has been used to promote the differentiation of neural stem cells into neurons and to enhance the survival of dopaminergic neurons in Parkinson's disease models.
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-2-methyl-N-[(E)-pyridin-4-ylmethylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-12-10-14(4-5-15(12)18)23-17(2,3)16(22)21-20-11-13-6-8-19-9-7-13/h4-11H,1-3H3,(H,21,22)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBWBAFIYAEWLS-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C(=O)NN=CC2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C(=O)N/N=C/C2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

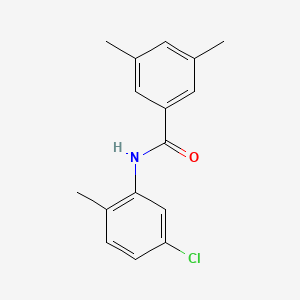
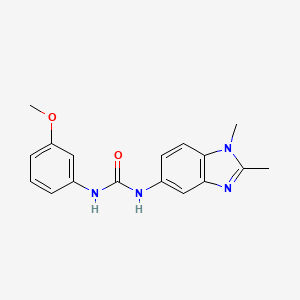

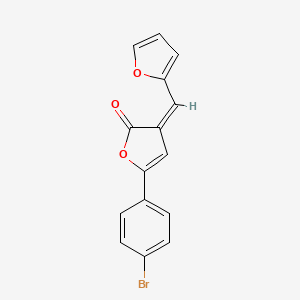
![N-[1-(aminocarbonyl)-2-(4-ethoxyphenyl)vinyl]benzamide](/img/structure/B5842440.png)
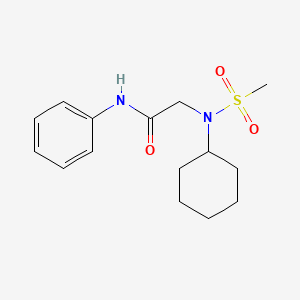

![2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]-N-(4-methoxyphenyl)acetamide](/img/structure/B5842461.png)
![4-{1-cyano-2-[4-(diethylamino)phenyl]vinyl}benzonitrile](/img/structure/B5842465.png)
![N'-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5842475.png)
![N-{5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5842488.png)
![4-{[4-(2-furoyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5842489.png)
![N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5842496.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid](/img/structure/B5842508.png)